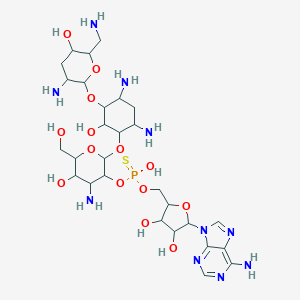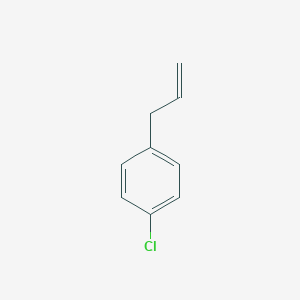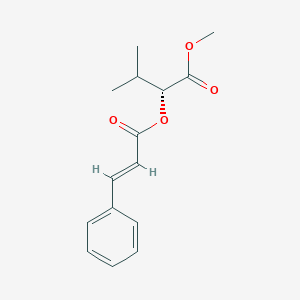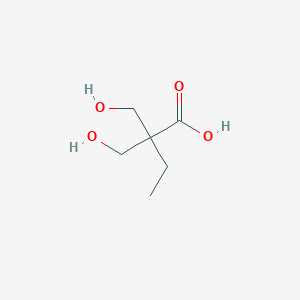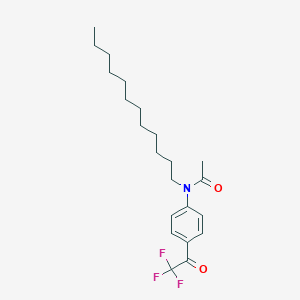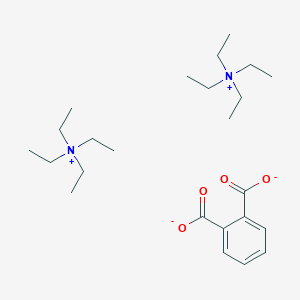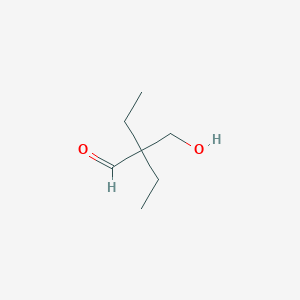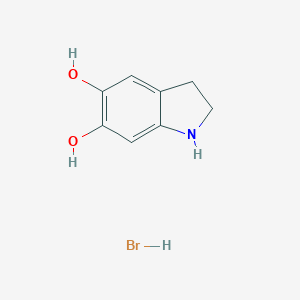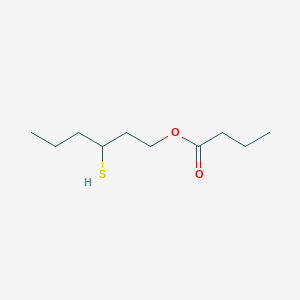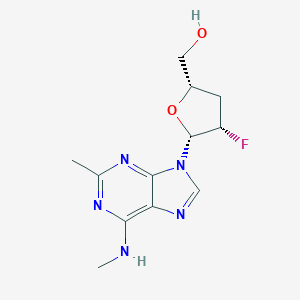
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine, commonly known as 2'-fluorinated 2'-deoxyadenosine (F-ddA), is a nucleoside analog that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exerts its antiviral and anticancer effects by inhibiting DNA synthesis. As a nucleoside analog, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is incorporated into the growing DNA strand during replication, leading to premature termination of DNA synthesis. This mechanism of action is similar to that of other nucleoside analogs, such as azidothymidine (AZT), which is used in the treatment of HIV.
Effets Biochimiques Et Physiologiques
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to have low toxicity and high selectivity for cancer cells and virus-infected cells. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has a longer half-life than other nucleoside analogs, which could reduce the frequency of dosing required for therapeutic efficacy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and pharmacological assays. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is relatively expensive compared to other nucleoside analogs, which could limit its use in large-scale experiments. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has not been extensively studied in animal models, which could limit its translational potential.
Orientations Futures
There are several future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. One area of interest is the development of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, further studies are needed to evaluate the safety and efficacy of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-diaminopurine in the presence of trifluoroacetic acid. The resulting intermediate is then subjected to a fluorination reaction using diethylaminosulfur trifluoride to yield 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. This method has been optimized to achieve high yields and purity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine.
Applications De Recherche Scientifique
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been extensively studied for its potential use in the treatment of various diseases, including viral infections, cancer, and autoimmune disorders. In vitro studies have shown that 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exhibits potent antiviral activity against HIV-1, hepatitis B virus, and herpes simplex virus. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been investigated for its immunomodulatory properties, which could be useful in the treatment of autoimmune disorders.
Propriétés
Numéro CAS |
132722-92-0 |
|---|---|
Nom du produit |
9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine |
Formule moléculaire |
C12H16FN5O2 |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
Clé InChI |
JGGATLHBDCQYHB-YVZVNANGSA-N |
SMILES isomérique |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
SMILES canonique |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
Autres numéros CAS |
132722-92-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



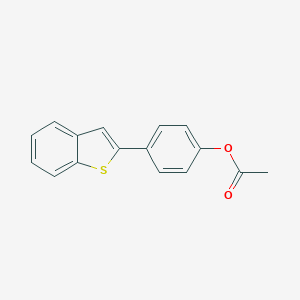
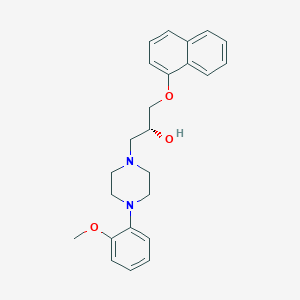
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
